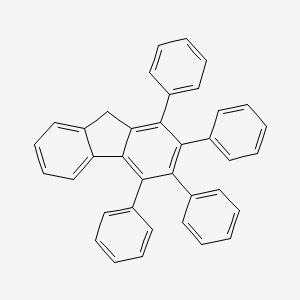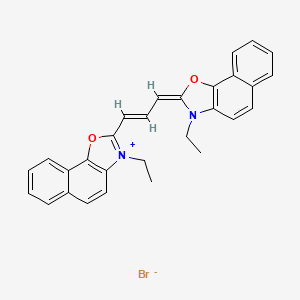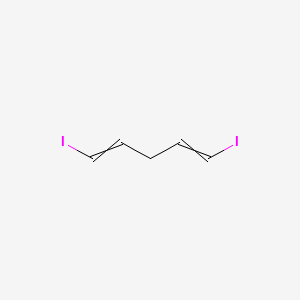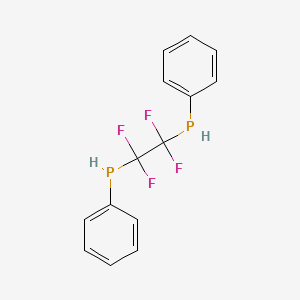
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two phenylphosphane groups attached to a tetrafluoroethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) typically involves the reaction of tetrafluoroethane with phenylphosphane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures efficient and cost-effective production. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphane compounds
Applications De Recherche Scientifique
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It may have applications in drug discovery and development.
Medicine: Research is ongoing to explore the potential therapeutic uses of the compound, including its role as a pharmacological agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through coordination bonds or non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2-Tetrafluoroethane: An isomer of the compound, used as a refrigerant and foam expansion agent.
1,1,2,2-Tetrafluoroethane: Another isomer, used in similar applications as 1,1,1,2-tetrafluoroethane.
1,1,1,2-Tetrachloro-2,2-difluoroethane: A related compound with different halogen substituents, used in industrial applications.
Uniqueness
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) is unique due to the presence of both tetrafluoroethane and phenylphosphane groups in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with transition metals. These properties make the compound valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
63878-93-3 |
|---|---|
Formule moléculaire |
C14H12F4P2 |
Poids moléculaire |
318.19 g/mol |
Nom IUPAC |
phenyl-(1,1,2,2-tetrafluoro-2-phenylphosphanylethyl)phosphane |
InChI |
InChI=1S/C14H12F4P2/c15-13(16,19-11-7-3-1-4-8-11)14(17,18)20-12-9-5-2-6-10-12/h1-10,19-20H |
Clé InChI |
RZBOXSKBIFYMAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)PC(C(F)(F)PC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
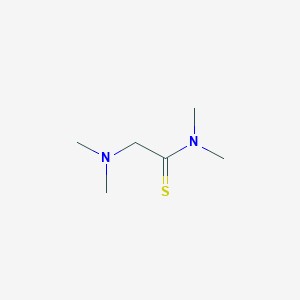
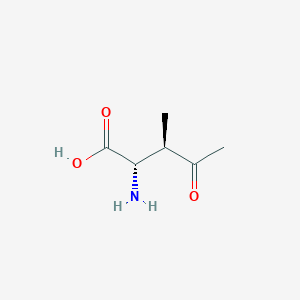
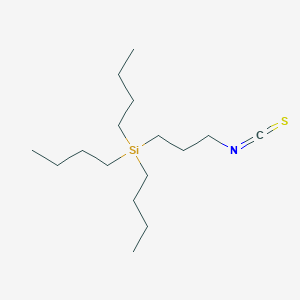
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
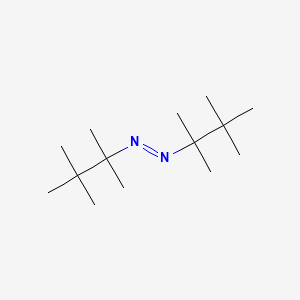
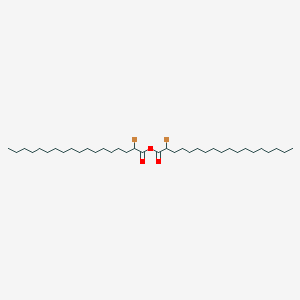
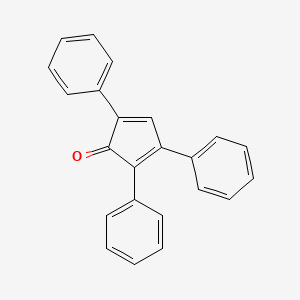

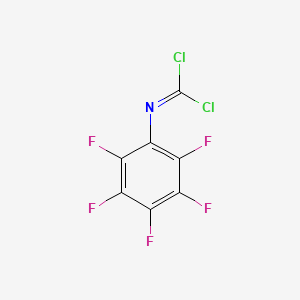
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
